molecular formula C13H17BrFNZn B14895654 4-Fluoro-2-[(1-homopiperidino)methyl]phenylZinc bromide

4-Fluoro-2-[(1-homopiperidino)methyl]phenylZinc bromide

Cat. No.: B14895654
M. Wt: 351.6 g/mol
InChI Key: IWHCXPRIDSGELM-UHFFFAOYSA-M
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Description

4-Fluoro-2-[(1-homopiperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-[(1-homopiperidino)methyl]phenylzinc bromide typically involves the reaction of 4-fluoro-2-[(1-homopiperidino)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-[(1-homopiperidino)methyl]phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It can also participate in other types of reactions, such as oxidative addition and transmetalation .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

4-Fluoro-2-[(1-homopiperidino)methyl]phenylzinc bromide is used extensively in scientific research for the synthesis of complex organic molecules. Its applications include:

    Chemistry: Used in the synthesis of biaryl compounds, which are key intermediates in pharmaceuticals and agrochemicals.

    Biology: Employed in the synthesis of biologically active molecules for drug discovery.

    Medicine: Utilized in the development of new therapeutic agents.

    Industry: Applied in the production of organic materials and polymers.

Mechanism of Action

The mechanism of action of 4-fluoro-2-[(1-homopiperidino)methyl]phenylzinc bromide in cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-[(1-homopiperidino)methyl]phenylzinc bromide is unique due to its specific substitution pattern and the presence of the homopiperidino group, which can influence its reactivity and selectivity in cross-coupling reactions. The use of zinc also offers different reactivity compared to magnesium, making it suitable for specific synthetic applications .

Properties

Molecular Formula

C13H17BrFNZn

Molecular Weight

351.6 g/mol

IUPAC Name

bromozinc(1+);1-[(3-fluorobenzene-6-id-1-yl)methyl]azepane

InChI

InChI=1S/C13H17FN.BrH.Zn/c14-13-7-5-6-12(10-13)11-15-8-3-1-2-4-9-15;;/h5,7,10H,1-4,8-9,11H2;1H;/q-1;;+2/p-1

InChI Key

IWHCXPRIDSGELM-UHFFFAOYSA-M

Canonical SMILES

C1CCCN(CC1)CC2=[C-]C=CC(=C2)F.[Zn+]Br

Origin of Product

United States

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